molecular formula C19H15Cl2NO B1453421 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160257-02-2

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1453421
M. Wt: 344.2 g/mol
InChI Key: NQAQZEKCJDXLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (7-Cl-3,8-DMPQ-4-CC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to be a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Tautomeric Equilibria Studies

A study investigated the tautomeric equilibria between hydrazone imine and diazenyl enamine forms in side-chained quinoxalines, revealing solvent effects and temperature dependence. This research highlights the complex chemical behavior of quinoline derivatives, which could be relevant for designing new compounds with specific properties (Kurasawa et al., 1994).

Ring Transformation Studies

Another study explored novel ring transformations during reactions of certain benzazepines with phosphoryl chloride, leading to quinoline derivatives. This research provides insights into synthetic pathways that could be applied to produce new quinoline-based compounds with potential applications in material science or drug development (Stringer et al., 1985).

NMR Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the action of ammonium chloride on chloroquine, a quinoline derivative. This research provides a deeper understanding of the interactions at the molecular level, which is crucial for modifying the chemical properties of quinoline compounds for various applications (Kosugi et al., 1990).

properties

IUPAC Name

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAQZEKCJDXLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.